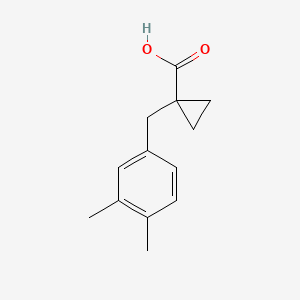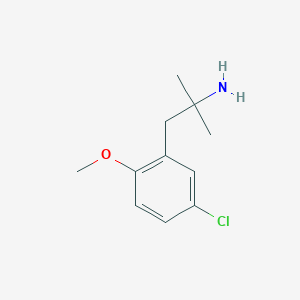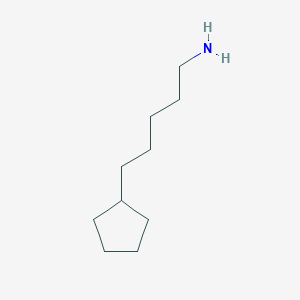
5-Cyclopentylpentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopentylpentan-1-amine is an organic compound characterized by a cyclopentyl group attached to a pentan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylpentan-1-amine typically involves the reaction of cyclopentylmagnesium bromide with pentanenitrile, followed by reduction of the resulting imine with lithium aluminum hydride. This method ensures the formation of the desired amine with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and efficient production rates .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopentylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopentylpentanoic acid.
Reduction: Cyclopentylpentanol.
Substitution: Cyclopentylpentyl halides.
Aplicaciones Científicas De Investigación
5-Cyclopentylpentan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of 5-Cyclopentylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylamine: Similar in structure but lacks the extended pentan-1-amine chain.
Pentylamine: Similar in structure but lacks the cyclopentyl group.
Cyclopentylmethylamine: Contains a cyclopentyl group attached to a methylamine chain.
Uniqueness
5-Cyclopentylpentan-1-amine is unique due to the presence of both a cyclopentyl group and a pentan-1-amine chain. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H21N |
|---|---|
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
5-cyclopentylpentan-1-amine |
InChI |
InChI=1S/C10H21N/c11-9-5-1-2-6-10-7-3-4-8-10/h10H,1-9,11H2 |
Clave InChI |
BAXIILOTBQTIKS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


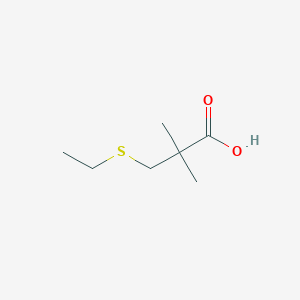

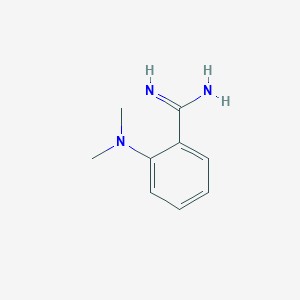

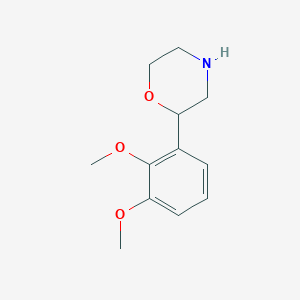
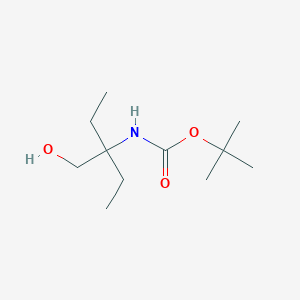
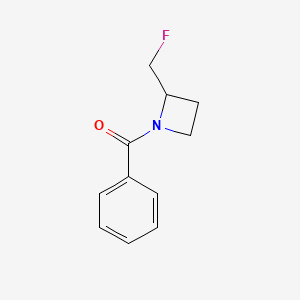
![2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B13604513.png)

![2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)
